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Troubleshooting low growth rate in SnOz2 ALD
with TDMASn.
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Compound of Interest

Compound Name: Tetrakis(dimethylamino)tin

Cat. No.: B092812

Technical Support Center: SnO2 ALD with
TDMASN

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers encountering a low growth rate during the Atomic Layer
Deposition (ALD) of Tin Oxide (SnOz2) using the precursor tetrakis(dimethylamino)tin
(TDMASN).

Troubleshooting Guide: Low Growth Rate

Question: My SnOz2 ALD process using TDMASH is showing a very low or no growth rate. What
are the potential causes and how can | troubleshoot this issue?

Answer:

A low growth-per-cycle (GPC) is a common issue in ALD. The following steps provide a
systematic approach to identifying and resolving the root cause.

Step 1: Verify Precursor and Co-reactant Delivery

Ensure that both the TDMASN precursor and the co-reactant (e.g., H20, H202, Os) are being
delivered to the reactor chamber correctly.
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e Precursor Temperature: TDMASH is a liquid at room temperature. For adequate vapor
pressure, the bubbler is typically heated. A common temperature is 40-45°C.[1][2][3]
Insufficient heating will lead to low precursor vapor pressure and consequently a low growth
rate.

e Line Heating: The delivery lines from the precursor bubbler to the reactor should be heated
to a temperature higher than the bubbler to prevent condensation. A typical line temperature
is around 150°C.[1]

o Carrier Gas Flow: Check the carrier gas (e.g., N2, Ar) flow rate through the bubbler. Ensure
the mass flow controller is functioning correcily.

o Co-reactant Delivery: Verify that the co-reactant is being delivered as expected. For liquid
co-reactants like water or hydrogen peroxide, ensure the vapor draw is functioning. For
ozone, check the ozone generator and delivery lines.

Step 2: Review ALD Process Parameters

The ALD cycle parameters (pulse times, purge times, and temperature) are critical for
achieving the expected GPC.

» Deposition Temperature: The deposition temperature significantly influences the GPC. For
TDMASN, a typical ALD window is between 50°C and 300°C.[1] Within this window, the GPC
tends to decrease as the temperature increases.[1][4] For example, with H202 as the co-
reactant, the GPC can be around 1.58 A/cycle at 50°C and decrease to 0.83 A/cycle at
325°C.[1] Above 350°C, TDMASNH may start to decompose, leading to a sharp increase in
growth rate and a loss of self-limiting behavior.[1][5]

e Pulse and Purge Times: Inadequate pulse or purge times are a frequent cause of low growth
rates. It is crucial to perform saturation experiments to determine the optimal timings for your
specific reactor configuration.

Step 3: Perform Saturation Curve Experiments

To ensure self-limiting growth, you must operate in a saturated regime for both the precursor
and the co-reactant. This is verified by performing saturation curve experiments.
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o TDMASNK Saturation: Fix the co-reactant pulse and purge times and vary the TDMASN pulse
time. The GPC should increase with the pulse time and then plateau. The optimal pulse time
is the point at which the GPC first reaches this plateau.

o Co-reactant Saturation: Fix the TDMASN pulse and purge times (at the determined saturation
point) and vary the co-reactant pulse time. Similarly, the GPC should saturate.

Step 4: Consider the Co-reactant Choice

The choice of co-reactant has a significant impact on the GPC.

e H202 vs. H20 vs. Os: Hydrogen peroxide (Hz202) generally yields a higher GPC than water
(H20) or ozone (03).[1] At 175°C, one study reported a GPC of 1.3 A/cycle with H202, 0.89
Alcycle with Os, and 0.61 A/cycle with H20.[1] It is believed that H202 leads to a higher
concentration of surface hydroxyl groups, which enhances the growth rate.[1][6]

Step 5: Investigate Precursor Quality

While one study suggests that TDMASNh degradation does not impact growth kinetics, it's a
factor to consider, especially if the precursor has been stored for a long time or at elevated
temperatures.[7][8][9]

Frequently Asked Questions (FAQS)

Q1: What is a typical Growth-Per-Cycle (GPC) for SnO2 ALD with TDMASN?

Al: The GPC is highly dependent on the deposition temperature and the co-reactant used.
Below is a summary of reported GPC values.
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Co-reactant Temperature (°C) GPC (Alcycle)
H202 50 1.58[1]

H20: 175 1.2 - 1.3[1][6]
H20: 325 0.83[1]

H20 30 ~2.0[4]

H20 150 0.70[4]

Os 100 1.2[3]

Os 175 0.89[1]

Q2: My GPC is high and the film uniformity is poor. What could be the cause?
A2: This often indicates that the ALD process is not in the self-limiting growth regime.

e Thermal Decomposition: If the deposition temperature is too high (= 350°C), the TDMASnN
precursor may thermally decompose, leading to a Chemical Vapor Deposition (CVD)-like
growth mode.[1][5] This results in a higher, non-uniform growth rate.

« Insufficient Purge: If the purge times are too short, precursor and co-reactant molecules may
react in the gas phase, leading to particle formation and non-uniform deposition.

Q3: How does the TDMASN bubbler temperature affect the growth rate?

A3: The bubbler temperature controls the vapor pressure of the TDMASH precursor. A higher

temperature increases the vapor pressure, leading to a higher dose of precursor per pulse. If

the process is not yet in saturation with respect to the precursor pulse, increasing the bubbler
temperature can increase the GPC. However, once in saturation, a further increase in bubbler
temperature should not affect the GPC.

Q4: Can residual ligands from the TDMASN precursor affect the film growth?

A4: Yes, incomplete elimination of the dimethylamino ligands can occur, particularly at lower
deposition temperatures.[10] While this may not always directly translate to a lower steady-
state GPC, it can influence the nucleation and electronic properties of the film.[10]
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Experimental Protocols
Protocol: TDMASN Saturation Curve Experiment

e Set Initial Parameters:

o

Deposition Temperature: e.g., 150°C

[¢]

TDMASN Bubbler Temperature: e.g., 45°C

[¢]

Co-reactant (e.g., H20) Pulse Time: Set to a value expected to be in saturation (e.g., 2
seconds).

[¢]

Purge Times: Set to a value expected to be sufficient (e.g., 30 seconds).
e Vary TDMASNH Pulse Time:

o Perform a series of depositions with a fixed number of cycles (e.g., 200 cycles) on
separate substrates.

o For each deposition, vary the TDMASNH pulse time (e.g., 0.5s, 1s, 2s, 4s, 6s). Keep all
other parameters constant.

e Measure Film Thickness:

o After each deposition, measure the thickness of the SnOz2 film using an appropriate
technique (e.g., spectroscopic ellipsometry).

e Calculate GPC:

o For each data point, calculate the GPC by dividing the film thickness by the number of
ALD cycles.

e Plot and Analyze:
o Plot the GPC as a function of the TDMASN pulse time.

o lIdentify the pulse time at which the GPC saturates (i.e., no longer increases with
increasing pulse time). The optimal pulse time for your process is at the onset of this
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saturation plateau.
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Caption: Troubleshooting workflow for low SnO2 ALD growth rate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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